

An In-depth Technical Guide to the Chemical and Physical Properties of Deltamethrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *deltamethrin*

Cat. No.: B041696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of **deltamethrin**, a potent synthetic pyrethroid insecticide. The information is presented to support research, development, and safety assessment activities. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key properties.

Chemical Identity

Identifier	Value
IUPAC Name	(S)- α -cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate[1][2]
CAS Number	52918-63-5[3]
Molecular Formula	C ₂₂ H ₁₉ Br ₂ NO ₃ [4][5]
Molar Mass	505.2 g/mol [4]
Synonyms	Decamethrin, Decis, Butox, K-Othrin[1][4]

Physicochemical Properties

The physical and chemical characteristics of **deltamethrin** are crucial for understanding its environmental fate, biological activity, and for the development of formulations.

Property	Value
Physical State	Colorless to white or light beige, odorless crystalline solid/powder.[2][4][6]
Melting Point	98-101 °C[1][2][6]
Boiling Point	Decomposes above 300 °C[1][2][6]
Density	0.5 - 1.5 g/cm ³ [1][2][6]
Vapor Pressure	1.5 x 10 ⁻⁸ mmHg to 2.0 x 10 ⁻⁶ Pa at 25 °C[6]
Water Solubility	< 0.2 µg/L to 2 µg/L at 20-25 °C (practically insoluble).[2][6]
Solubility in Organic Solvents	Soluble in acetone, benzene, cyclohexanone, dichloromethane, dimethyl sulfoxide, and xylene. Sparingly soluble in ethanol and isopropanol.[4][7]
n-Octanol/Water Partition Coefficient (log K _{ow})	4.6 - 6.2[4][8]

Experimental Protocols

The determination of the physicochemical properties of **deltamethrin** follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC).

Melting Point/Melting Range (OECD 102)

The melting point is determined by heating the substance and observing the temperature at which the phase transition from solid to liquid occurs.

- Apparatus: A capillary tube apparatus with a heated block and a calibrated thermometer or a differential scanning calorimeter (DSC) can be used.

- Procedure: A small, finely powdered sample of **deltamethrin** is packed into a capillary tube. The tube is placed in the heating block, and the temperature is raised at a slow, controlled rate. The temperatures at which melting begins and is complete are recorded to define the melting range. For DSC, a small sample is heated in a pan, and the energy absorbed during the phase transition is measured against a reference, providing a precise melting point.

Boiling Point (OECD 103)

As **deltamethrin** decomposes before boiling at atmospheric pressure, this property is determined under vacuum and extrapolated to standard pressure, or decomposition is noted.

- Apparatus: Ebulliometer or dynamic vapor pressure apparatus.
- Procedure: The substance is heated, and the temperature at which its vapor pressure equals the applied pressure is recorded. By measuring this at several reduced pressures, the boiling point at atmospheric pressure can be estimated using the Clausius-Clapeyron equation. Observation for decomposition is critical.

Density (OECD 109)

The density of solid **deltamethrin** can be determined using a pycnometer or a hydrostatic balance.

- Apparatus: Gas pycnometer or a balance equipped for hydrostatic weighing.
- Procedure (Gas Pycnometer): A weighed sample is placed in a chamber of known volume. The chamber is pressurized with an inert gas, and the pressure change upon expanding the gas into a second chamber allows for the calculation of the sample's volume. Density is then calculated as mass/volume.

Water Solubility (OECD 105)

The flask method is suitable for substances like **deltamethrin** with low water solubility.

- Apparatus: A flask, constant temperature shaker or magnetic stirrer, and an analytical instrument for quantification (e.g., HPLC).

- Procedure: An excess amount of **deltamethrin** is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached (saturation). The solution is then filtered or centrifuged to remove undissolved particles, and the concentration of **deltamethrin** in the aqueous phase is determined analytically.

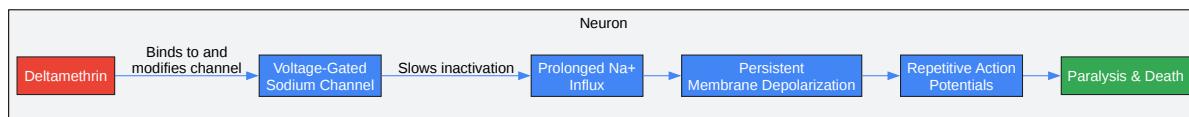
Vapor Pressure (OECD 104)

A gas saturation method or a vapor pressure balance is appropriate for substances with low volatility like **deltamethrin**.

- Apparatus: A system for passing a controlled flow of inert gas over the substance and trapping the vapor, followed by a sensitive analytical method for quantification.
- Procedure (Gas Saturation): A stream of inert gas is passed over a sample of **deltamethrin** at a constant temperature and flow rate for a known period. The vaporized substance is trapped in a sorbent tube. The amount of trapped **deltamethrin** is then quantified, and the vapor pressure is calculated based on the volume of gas passed and the amount of substance collected.

Partition Coefficient (n-Octanol/Water) (OECD 107/117)

The shake-flask method (OECD 107) or the High-Performance Liquid Chromatography (HPLC) method (OECD 117) can be used to determine the octanol-water partition coefficient (K_{ow}), a measure of hydrophobicity.

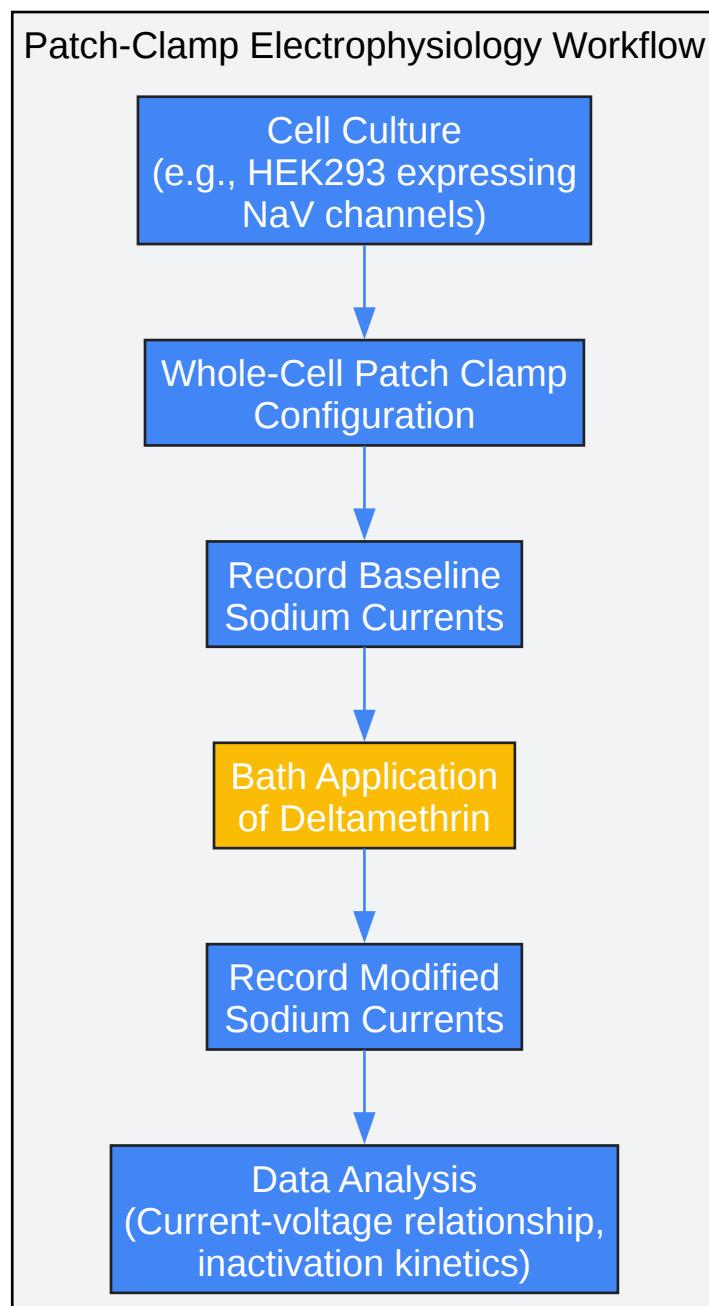

- Apparatus (Shake-Flask): Separatory funnels, shaker, and analytical equipment for quantification.
- Procedure (Shake-Flask): A solution of **deltamethrin** in n-octanol is prepared and mixed with a known volume of water in a separatory funnel. The mixture is shaken until equilibrium is reached. The n-octanol and water phases are then separated, and the concentration of **deltamethrin** in each phase is determined. The K_{ow} is the ratio of the concentration in n-octanol to the concentration in water.

Signaling Pathway and Mechanism of Action

Deltamethrin is a Type II pyrethroid insecticide that primarily targets the voltage-gated sodium channels in the nervous systems of insects and, to a lesser extent, mammals. Its mode of action involves modifying the function of these channels, leading to hyperexcitability of nerve cells, paralysis, and eventual death of the insect.

The key mechanism is the prolongation of the open state of the sodium channel.^[9]

Deltamethrin binds to the channel protein and slows down both the activation and inactivation gates. This results in a persistent influx of sodium ions, leading to prolonged depolarization of the neuronal membrane and repetitive firing of action potentials.



[Click to download full resolution via product page](#)

Deltamethrin's effect on neuronal signaling pathways.

Experimental Workflow: Assessing Deltamethrin's Effect on Sodium Channels

The electrophysiological effects of **deltamethrin** on voltage-gated sodium channels are typically investigated using the patch-clamp technique. This method allows for the direct measurement of ion channel activity in live cells.

[Click to download full resolution via product page](#)

Workflow for studying **deltamethrin's** effects.

Detailed Methodological Steps:

- Cell Preparation: A suitable cell line (e.g., HEK293 or Xenopus oocytes) is genetically engineered to express the specific voltage-gated sodium channel of interest. The cells are cultured under standard conditions.

- **Electrophysiological Recording:** The whole-cell patch-clamp technique is employed. A glass micropipette filled with an appropriate internal solution is sealed onto the membrane of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
- **Baseline Current Measurement:** Voltage protocols are applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative resting potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps to activate the sodium channels. The resulting inward sodium currents are recorded.
- **Deltamethrin Application:** A known concentration of **deltamethrin**, dissolved in an appropriate solvent and diluted in the external recording solution, is perfused over the cell.
- **Recording of Modified Currents:** The same voltage protocols are applied in the presence of **deltamethrin**. The effects on the sodium current, such as a slowing of the inactivation rate and the appearance of a "tail current" upon repolarization, are recorded.
- **Data Analysis:** The recorded currents are analyzed to quantify the effects of **deltamethrin**. This includes measuring changes in the peak current amplitude, the time constant of inactivation, and the voltage dependence of activation and inactivation. These data provide insights into the mechanism by which **deltamethrin** modifies channel function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. CIPAC Guidelines: Ensuring Quality and Consistency for Reliable Pesticide Analysis - Tox Lab [toxlab.co]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]

- 6. books.google.cn [books.google.cn]
- 7. oneresearch.library.northeastern.edu [oneresearch.library.northeastern.edu]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals [chemycal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of Deltamethrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041696#chemical-and-physical-properties-of-deltamethrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com